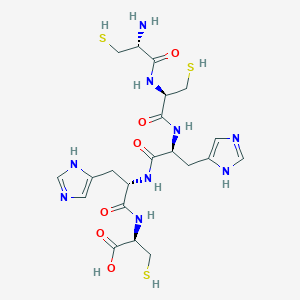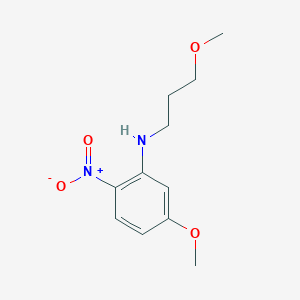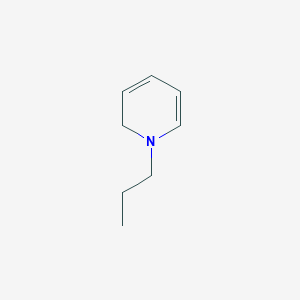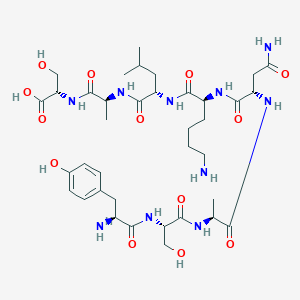![molecular formula C12H15NO5S B12630260 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-57-1](/img/structure/B12630260.png)
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is a chemical compound with the molecular formula C12H15NO5S It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-methyl-5-oxomorpholine with phenyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl derivatives. These products have various applications in organic synthesis and industrial processes.
Applications De Recherche Scientifique
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate ester group undergoes fission, releasing an alkylating agent that can react with nucleophiles such as DNA, proteins, and enzymes. This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methanesulfonate: A simpler ester with similar reactivity but lacking the morpholine ring.
Methyl phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Ethyl methanesulfonate: Another alkylating agent with a different alkyl group.
Uniqueness
4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is unique due to its combination of a morpholine ring and a methanesulfonate ester. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
920799-57-1 |
|---|---|
Formule moléculaire |
C12H15NO5S |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
[4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C12H15NO5S/c1-13-7-11(17-8-12(13)14)9-3-5-10(6-4-9)18-19(2,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m1/s1 |
Clé InChI |
FGYMFQFRINFRMG-LLVKDONJSA-N |
SMILES isomérique |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canonique |
CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)

![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)


![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
